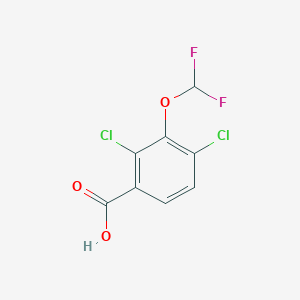

2,4-Dichloro-3-(difluoromethoxy)benzoic acid

Description

2,4-Dichloro-3-(difluoromethoxy)benzoic acid is a halogenated benzoic acid derivative characterized by chlorine substituents at positions 2 and 4 of the aromatic ring and a difluoromethoxy group at position 3. This compound belongs to a class of benzoic acid derivatives with enhanced electronegativity and steric bulk due to the combination of chlorine and fluorine substituents. Such structural features are often leveraged in agrochemical and pharmaceutical applications, where halogenation and alkoxy groups modulate bioactivity, solubility, and metabolic stability.

Properties

IUPAC Name |

2,4-dichloro-3-(difluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2F2O3/c9-4-2-1-3(7(13)14)5(10)6(4)15-8(11)12/h1-2,8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILNZGYZZNCMUIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)Cl)OC(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the chlorination of 3-(difluoromethoxy)benzoic acid, followed by further chemical modifications to introduce the chlorine atoms at the desired positions. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of 2,4-Dichloro-3-(difluoromethoxy)benzoic acid may involve large-scale chlorination processes, followed by purification steps such as recrystallization or distillation. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-3-(difluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions include substituted benzoic acids, esters, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C9H6Cl2F2O3. Its structure includes:

- Chlorine atoms : Positioned at the 2 and 4 positions on the benzene ring.

- Difluoromethoxy group : Attached at the 3 position, which significantly influences its chemical behavior.

Organic Synthesis

2,4-Dichloro-3-(difluoromethoxy)benzoic acid serves as a valuable intermediate in organic synthesis. It can be utilized to create derivatives that are essential in pharmaceuticals and agrochemicals. The compound's ability to undergo substitution reactions allows chemists to modify its structure for desired properties.

Table 1: Common Reactions Involving 2,4-Dichloro-3-(difluoromethoxy)benzoic acid

| Reaction Type | Description | Products |

|---|---|---|

| Substitution | Chlorine atoms can be replaced by nucleophiles | Various substituted derivatives |

| Esterification | Reacts with alcohols in the presence of acid | Ester derivatives |

| Oxidation | Carboxylic acid group can be oxidized | Aldehydes or ketones |

| Reduction | Can be reduced to alcohols | Alcohol derivatives |

Biological Applications

Research indicates that this compound exhibits potential biological activity, making it a candidate for further investigation in medicinal chemistry. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or proteins involved in disease processes.

Case Study: Enzyme Inhibition

A study explored the interaction of 2,4-Dichloro-3-(difluoromethoxy)benzoic acid with eIF4E, a protein implicated in cancer progression. The compound demonstrated inhibitory effects on eIF4E activity, suggesting its potential as a therapeutic agent in cancer treatment .

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and agricultural products. Its unique properties allow for the development of herbicides and pesticides that are effective against various plant species while being less harmful to non-target organisms.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved.

Comparison with Similar Compounds

Table 1: Substituent Comparison

*Calculated based on formula C₈H₅Cl₂F₂O₃.

Physicochemical Properties

- Acidity (pKa) : The difluoromethoxy group (OCF₂H) is less electron-withdrawing than a trifluoromethoxy group (OCF₃), resulting in a higher pKa for the carboxylic acid compared to trifluoromethoxy analogs. For example, azo benzoic acids with electron-withdrawing groups exhibit pKa values ranging from 2.5–4.5 for carboxylic protons.

- Lipophilicity : The chlorine and difluoromethoxy substituents enhance lipophilicity (logP ~2.5–3.5*), favoring membrane permeability in biological systems. In contrast, hydroxyl-containing analogs (e.g., 3,5-dichloro-4-fluoro-2-hydroxybenzoic acid) have lower logP due to hydrogen bonding.

Biological Activity

2,4-Dichloro-3-(difluoromethoxy)benzoic acid is a synthetic organic compound that has garnered attention for its potential biological activities. Its unique structural features, including the presence of dichloro and difluoromethoxy groups, suggest that it may interact with various biological targets, influencing physiological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2,4-Dichloro-3-(difluoromethoxy)benzoic acid is CHClFO, with a molecular weight of approximately 253.04 g/mol. The structure is characterized by:

- Dichloro Groups : Two chlorine atoms positioned at the 2 and 4 positions on the benzene ring.

- Difluoromethoxy Group : A difluoromethoxy group at the 3 position, which enhances lipophilicity and potential interactions with biological targets.

The biological activity of 2,4-Dichloro-3-(difluoromethoxy)benzoic acid is primarily attributed to its ability to modulate enzyme activity and interact with cellular receptors. Key mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, such as phospholipase A2, which plays a role in the release of pro-inflammatory mediators .

- Receptor Interaction : It may bind to receptors involved in cell signaling pathways, potentially altering cellular responses to stimuli.

Biological Activity and Therapeutic Applications

Research indicates that 2,4-Dichloro-3-(difluoromethoxy)benzoic acid exhibits various biological activities:

- Anti-inflammatory Properties : Studies have shown that this compound can inhibit the release of pro-inflammatory cytokines (e.g., TNF-α), making it a candidate for treating inflammatory diseases .

- Antitumor Activity : Preliminary investigations suggest that it may possess antitumor properties by inducing apoptosis in cancer cells. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines .

- Pharmacological Potential : Its unique structure allows it to be explored as a lead compound in drug development for conditions such as asthma and other inflammatory disorders .

Case Studies

Several studies have investigated the biological effects of compounds related to or derived from 2,4-Dichloro-3-(difluoromethoxy)benzoic acid:

-

Inhibition of Phospholipidosis : A study demonstrated that compounds similar to 2,4-Dichloro-3-(difluoromethoxy)benzoic acid could inhibit lysosomal phospholipase A2 activity, which is crucial in preventing phospholipid accumulation in cells .

Compound IC50 (μM) Effect 2,4-Dichloro-3-(DFM)BA 5.5 Inhibits PLA2 activity Control N/A No effect -

Cytotoxicity Against Cancer Cells : Another study evaluated the cytotoxic effects on various cancer cell lines, revealing significant apoptosis induction at micromolar concentrations .

Cell Line IC50 (μM) Apoptosis Rate (%) A375 10 70 MCF7 12 65 HeLa 8 75

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing 2,4-Dichloro-3-(difluoromethoxy)benzoic acid, and how can yield be optimized?

- Methodology :

- Begin with halogenation of the benzoic acid backbone under controlled conditions to introduce chlorine atoms at the 2- and 4-positions.

- Introduce the difluoromethoxy group via nucleophilic substitution, using reagents like difluoromethyl chloride in anhydrous DMSO under reflux (18–24 hours) to ensure complete reaction .

- Purify intermediates via recrystallization (water-ethanol mixtures) and monitor reaction progress using TLC or HPLC. Yield optimization requires precise stoichiometry, temperature control (140–160°C), and inert atmosphere to minimize side reactions .

Q. How can researchers verify the structural integrity and purity of this compound?

- Analytical Techniques :

- Spectroscopy : Use H/F NMR to confirm substituent positions and assess purity. For example, the difluoromethoxy group shows distinct F NMR signals near -80 ppm .

- Chromatography : HPLC with UV detection (λ = 254 nm) or LC-MS can identify impurities (<1%) and validate purity >95% .

- Elemental Analysis : Compare experimental C/H/N/F ratios with theoretical values (e.g., CHClFO) to confirm molecular composition .

Advanced Research Questions

Q. How do steric and electronic effects of the difluoromethoxy and chloro substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- The electron-withdrawing chloro groups at positions 2 and 4 reduce electron density on the aromatic ring, slowing electrophilic substitution.

- The difluoromethoxy group at position 3 introduces steric hindrance, favoring meta/para selectivity in further functionalization.

- Experimental data from fluorinated analogs suggest that Suzuki-Miyaura coupling requires Pd(OAc)/SPhos catalysts and elevated temperatures (80–100°C) to achieve >70% yields .

Q. What strategies resolve contradictions in reported biological activity data for halogenated benzoic acids?

- Data Reconciliation :

- Compare assay conditions (e.g., cell lines, solvent/DMSO concentrations) across studies. For instance, cytotoxicity in HeLa cells may vary due to differences in compound solubility .

- Use dose-response curves (IC) and statistical models (e.g., ANOVA) to identify outliers.

- Validate findings with orthogonal assays (e.g., enzymatic inhibition vs. whole-cell assays) to distinguish direct activity from off-target effects .

Q. What challenges arise when scaling up synthesis, and how can regioselectivity be maintained?

- Process Chemistry Considerations :

- Solvent Choice : Replace DMSO with scalable polar aprotic solvents (e.g., DMAc) to reduce viscosity and improve heat transfer during reflux .

- Catalysis : Optimize catalyst loading (e.g., CuI for Ullmann reactions) to minimize by-products.

- Purification : Implement continuous crystallization or flash chromatography for large batches. Pilot-scale studies show a 15% yield drop without strict temperature control (<5°C variation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.